N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(2-fluorophenyl)ethanediamide
Description
Chemical Structure:
This compound (CAS: 896334-56-8) features a benzodioxole moiety (electron-rich aromatic system), a morpholine ring (enhances solubility and bioavailability), and a 2-fluorophenyl group (improves binding specificity). Its molecular formula is C₂₂H₂₄FN₃O₅, with a molecular weight of 429.448 g/mol .
Synthesis:
Prepared via multi-step reactions:
Alkylation of benzodioxole derivatives.
Amination to introduce the morpholine ring.
Amidation with 2-fluorophenylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 60°C .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O5/c22-15-3-1-2-4-16(15)24-21(27)20(26)23-12-17(25-7-9-28-10-8-25)14-5-6-18-19(11-14)30-13-29-18/h1-6,11,17H,7-10,12-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBEYFSGGMMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2F)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Insights:
Morpholine vs. Piperazine :
- Morpholine-containing analogs (e.g., target compound) exhibit higher aqueous solubility (0.45 mg/mL) compared to piperazine derivatives (0.29 mg/mL) due to morpholine’s oxygen atom improving hydrophilicity .
- Piperazine analogs (e.g., [4-Methylpiperazin-1-yl]quinazoline) show stronger enzyme inhibition but poorer pharmacokinetic profiles .
Halogen Substituent Effects :
- Fluorophenyl groups (target compound) enhance target binding via fluorine’s electronegativity, improving selectivity over chlorophenyl analogs .
- Difluorophenyl derivatives (e.g., 2,4-difluoro) increase cytotoxicity but reduce solubility .
Biological Activity :
- The target compound’s neuroprotective activity (40% ROS inhibition) is unique among analogs, attributed to the benzodioxole moiety’s antioxidant properties .
- Antimicrobial efficacy correlates with benzodioxole’s ability to disrupt bacterial membrane integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
